molecular formula C20H19N3O3S B3444440 N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide

N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide

Cat. No.: B3444440
M. Wt: 381.4 g/mol
InChI Key: GZBLTNUKRWBCBI-UHFFFAOYSA-N
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Description

N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is a complex organic compound with a molecular formula of C20H19N3O3S and a molecular weight of 381.44816 . This compound is characterized by the presence of a benzoyl group, a hydroxyphenyl group, a methylimidazolyl group, and a sulfanylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-23-10-9-21-20(23)27-13-18(25)22-12-16-11-15(7-8-17(16)24)19(26)14-5-3-2-4-6-14/h2-11,24H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBLTNUKRWBCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NCC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzoyl and hydroxyphenyl intermediates, followed by the introduction of the methylimidazolyl group and the sulfanylacetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include oxidized derivatives of the benzoyl and hydroxyphenyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
Reactant of Route 2
N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide

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